3-Hydroxykynurenine-O-beta-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The efficient synthesis of 3-HKG has been a subject of interest due to its biological importance. Heckathorn, Dillon, and Gaillard (2001) described a two-step synthesis method for 3-HKG with a one-step purification process, resulting in a significant yield improvement over previous methods. This synthesis approach also facilitates the use of 3-HKG as a probe for beta-glucosidase activity, highlighting its utility beyond its biological role as a UV filter (Heckathorn, Dillon, & Gaillard, 2001).

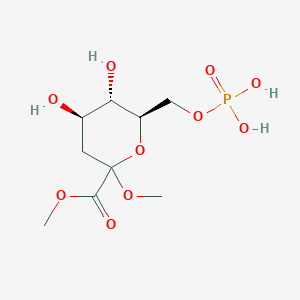

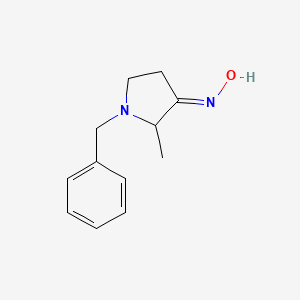

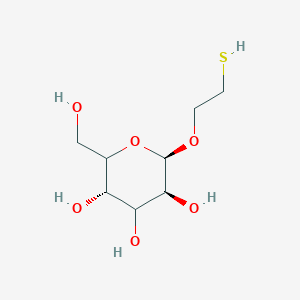

Molecular Structure Analysis

The molecular structure of 3-HKG and its derivatives plays a crucial role in its function as a UV filter. Gad et al. (2014) detected and quantified novel 3-hydroxykynurenine glucoside-derived metabolites in human lenses, elucidating the structural variations and their potential analog roles in UV protection (Gad et al., 2014).

科学的研究の応用

UV Protection in Human Lenses : 3OHKG is known for its role in protecting the lens from UV damage. It has been found that concentrations of 3OHKG decrease with age in the lens nuclei, while the levels of its novel species increase. This change in concentration patterns may have implications for lens health and cataract formation (Gad et al., 2014).

Synthesis and Purification for Beta-Glucosidase Activity Assay : The synthesis and purification process for 3-Hydroxykynurenine-O-beta-glucoside (3-HKG) has been developed to assist in studies related to its functional role as a UV filter in the primate lens. This also includes a method for using 3-HKG as a general probe of beta-glucosidase activity (Heckathorn et al., 2001).

Acceleration of Protein Aggregation in the Lens : 3OHKG can accelerate the aggregation of water-soluble proteins in the rat lens, a process mediated by reactive oxygen species. This finding is significant for understanding the photodynamic effects of hydroxykynurenine compounds (Bando et al., 1985).

Biosynthetic Pathway and UV Filter Formation : Research on the biosynthetic pathway leading to 3OHKG in human lenses suggests that 3OHKG can be synthesized either metabolically within the lens or transported into it. This finding is crucial for understanding how 3OHKG functions as a UV filter in the human lens (Wood & Truscott, 1994).

Formation of Novel Fluorophores in Aged Lenses : A novel fluorophore, synthesized using 3OHKG and Glutathione (GSH), was identified in aged human lenses. This finding contributes to the understanding of lens aging and the role of 3OHKG in this process (Garner et al., 1999).

Binding to Lens Proteins and Cataract Formation : 3OHKyn, a related compound of 3OHKG, has been shown to bind to crystallins in the human lens, leading to aggregation and pigmentation associated with cataract formation. This suggests a potential role of 3OHKG and its related compounds in the development of cataracts (Aquilina et al., 1997).

作用機序

Target of Action

The primary targets of 3-Hydroxykynurenine-O-beta-glucoside (3OHKG) are the lens proteins in the human eye . It also targets kainate-sensitive glutamate receptors to promote defense against infection .

Mode of Action

3OHKG interacts with its targets by acting as a physical quencher of excited state species generated by incident radiation . This interaction protects the lens from UV-induced damage . In the context of infection defense, 3OHKG restricts bacterial expansion in macrophages through a systemic mechanism that targets kainate-sensitive glutamate receptors .

Biochemical Pathways

3OHKG is part of the kynurenine pathway , where tryptophan is oxidized to NAD+ . It can deaminate at physiological pH to form reactive α,β-unsaturated carbonyls . The deaminated form of 3OHKG is a precursor for other UV filters including glutathione and cysteine adducts and the reduced compound AHBG .

Pharmacokinetics

It’s known that 3ohkg concentrations decrease with age in the lens nuclei . This suggests that the compound may be metabolized and eliminated over time.

Result of Action

The action of 3OHKG results in the protection of the human lens from UV damage . It also enhances host survival by restricting bacterial expansion in macrophages . In the human lens, it contributes to protein oxidation and cross-linking, as well as the lens discoloration observed in age-related nuclear cataractous lenses .

Action Environment

The action of 3OHKG is influenced by environmental factors such as UV radiation and age. It protects the lens from UV damage, acting as a physical quencher of excited state species generated by incident radiation . Its concentrations in the lens nuclei decrease with age, suggesting that aging may influence its efficacy .

特性

IUPAC Name |

(3S,8R,9R,10S,13S,14R,17S)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21+,22-,23-,25-,26-,27+/m1/s1/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNAJBFFWWMSEW-KKHBNMIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H]2[C@@H]3[C@@H](CC[C@]2([C@@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxykynurenine-O-beta-glucoside | |

Q & A

Q1: How does 3-Hydroxykynurenine-O-beta-glucoside (3-HKG) function as a UV filter in the primate lens?

A1: 3-HKG acts as a UV filter by absorbing light in the 295-400 nm range []. This range encompasses a significant portion of the UV spectrum that can reach the retina. By absorbing these harmful UV rays, 3-HKG protects the underlying retinal tissues from photodamage, which can contribute to age-related eye diseases.

Q2: Can you describe a method for synthesizing 3-HKG and a way to confirm its structure?

A2: A two-step synthesis of 3-HKG with improved yield compared to previous methods has been reported []. The presence of the beta-glycosidic linkage in the synthesized 3-HKG can be confirmed through an enzymatic assay using β-glucosidase. This enzyme selectively cleaves β-glycosidic bonds. The assay involves adding glucose oxidase to a solution of 3-HKG and β-glucosidase. If the synthesized compound indeed contains the β-glycosidic linkage, the enzyme will cleave glucose, which is then oxidized by glucose oxidase, producing hydrogen peroxide. The generated hydrogen peroxide then reacts with 3-hydroxykynurenine (a product of the enzymatic cleavage) to form xanthomattin and 4,6-dihydroxyquinolinequinone carboxylic acid, both of which absorb light in the 400-500 nm range, leading to a visible color change [].

Q3: Is there a relationship between 3-HKG and other fluorescent compounds in cataract formation?

A3: Research suggests a potential link between 3-HKG and other fluorescent substances in the development of cataracts, particularly brunescent cataracts []. While 3-HKG concentrations may not differ significantly between brunescent and non-brunescent cataractous lenses, other unidentified fluorescent substances, presumably β-glucosides, have been found at significantly higher concentrations in brunescent cataractous lenses []. This suggests that these unidentified compounds, potentially related to 3-HKG through their β-glucoside structure, could play a role in the coloration of human lens nuclei observed in brunescent cataracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)